2-(8,11-Heptadecadienyl)-4,5-dihydro-1H-imidazole-1-ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(8,11-Heptadecadienyl)-4,5-dihydro-1H-imidazole-1-ethanamine is a complex organic compound characterized by its unique structure, which includes a long aliphatic chain with two double bonds and an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8,11-Heptadecadienyl)-4,5-dihydro-1H-imidazole-1-ethanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the aliphatic chain: The aliphatic chain with double bonds can be synthesized using oleic acid or linoleic acid as starting materials.
Imidazole ring formation: The imidazole ring is synthesized through a cyclization reaction involving appropriate precursors such as glyoxal and ammonia.
Coupling of the aliphatic chain and imidazole ring: The final step involves coupling the synthesized aliphatic chain with the imidazole ring through a condensation reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(8,11-Heptadecadienyl)-4,5-dihydro-1H-imidazole-1-ethanamine can undergo various chemical reactions, including:
Oxidation: The double bonds in the aliphatic chain can be oxidized to form epoxides or diols.
Reduction: The imidazole ring can be reduced under specific conditions to form a saturated imidazoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
Oxidation: Epoxides or diols depending on the specific conditions and reagents used.
Reduction: Saturated imidazoline derivatives.
Substitution: Various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(8,11-Heptadecadienyl)-4,5-dihydro-1H-imidazole-1-ethanamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(8,11-Heptadecadienyl)-4,5-dihydro-1H-imidazole-1-ethanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and microbial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z,Z)-8,11-Heptadecadienyl Formate: Similar aliphatic chain but with a formate ester group instead of an imidazole ring.
(Z)-8-Heptadecenyl Formate: Similar structure with a single double bond and a formate ester group.
Uniqueness
2-(8,11-Heptadecadienyl)-4,5-dihydro-1H-imidazole-1-ethanamine is unique due to the presence of both an imidazole ring and a long aliphatic chain with two double bonds. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
94278-95-2 |
---|---|
Molekularformel |
C22H41N3 |
Molekulargewicht |
347.6 g/mol |
IUPAC-Name |
2-[2-[(8Z,11Z)-heptadeca-8,11-dienyl]-4,5-dihydroimidazol-1-yl]ethanamine |
InChI |
InChI=1S/C22H41N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-24-19-21-25(22)20-18-23/h6-7,9-10H,2-5,8,11-21,23H2,1H3/b7-6-,10-9- |
InChI-Schlüssel |
XKCWXPZAFDQUDK-HZJYTTRNSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCC1=NCCN1CCN |
Isomerische SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC1=NCCN1CCN |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC1=NCCN1CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.